9,10-Anthracenedione, 1,5-dihydroxy-2-methoxy-
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Overview
Description
1,5-Dihydroxy-2-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This compound, with the molecular formula C15H10O4, is characterized by the presence of hydroxyl and methoxy groups attached to the anthracene core, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dihydroxy-2-methoxyanthracene-9,10-dione typically involves the functionalization of the anthracene core. One common method is the hydroxylation of 2-methoxyanthracene-9,10-dione, followed by further functionalization to introduce the hydroxyl groups at the 1 and 5 positions. This process often requires the use of strong oxidizing agents and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using catalysts to enhance the efficiency and yield. The process is optimized to ensure the purity of the final product, which is crucial for its applications in various fields .
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroxy-2-methoxyanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones with additional functional groups, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1,5-Dihydroxy-2-methoxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-dihydroxy-2-methoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and methoxy groups play a crucial role in its reactivity and ability to form complexes with various biomolecules. These interactions can lead to the modulation of biological pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-methoxyanthracene-9,10-dione: This compound shares a similar structure but differs in the position of the hydroxyl group.
1,5-Dihydroxyanthracene-9,10-dione: Lacks the methoxy group, which affects its chemical properties and reactivity.
Uniqueness
1,5-Dihydroxy-2-methoxyanthracene-9,10-dione is unique due to the specific arrangement of hydroxyl and methoxy groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
9,10-Anthracenedione, 1,5-dihydroxy-2-methoxy- (CAS No. 157029-68-0) is a member of the anthraquinone family, which is recognized for its diverse biological activities. This compound features hydroxyl and methoxy groups that significantly influence its chemical properties and biological interactions. Research has indicated potential applications in antimicrobial and anticancer therapies, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 9,10-anthracenedione, 1,5-dihydroxy-2-methoxy- is C15H10O4. The compound's structure includes:
- Hydroxyl groups : Contributing to its reactivity and ability to form hydrogen bonds.
- Methoxy group : Influencing lipophilicity and biological activity.
Anticancer Properties
Research has highlighted the anticancer potential of anthracenediones, including 9,10-anthracenedione derivatives. The mechanism of action typically involves:
- Intercalation with DNA : Disrupting replication and transcription processes.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
A study on related compounds demonstrated selective cytotoxicity against various human cancer cell lines, establishing structure-activity relationships that suggest modifications can enhance efficacy against specific tumors .
Antimicrobial Activity
9,10-anthracenedione derivatives have shown promising antimicrobial properties. Key findings include:
- Inhibition of fungal growth : Effective against strains like Candida albicans and dermatophytes.
- Bacterial activity : Demonstrated effectiveness against clinical strains of bacteria through mechanisms that may involve disruption of cell membrane integrity or inhibition of vital enzymes .
The biological activities of 9,10-anthracenedione, 1,5-dihydroxy-2-methoxy- can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.
- Enzyme Inhibition : Modulating the activity of key enzymes involved in cellular pathways.
- DNA Interaction : Binding to DNA and interfering with replication processes.
Study on Antitumor Activity
A significant study evaluated the cytotoxic effects of various anthracenedione compounds on human cancer cell lines. The results indicated that modifications in the hydroxyl and methoxy groups could enhance antitumor activity. Specific derivatives exhibited IC50 values in the low micromolar range against solid tumors, suggesting a promising therapeutic index .
Antimicrobial Efficacy Assessment
Another study assessed the antifungal activity of 9,10-anthracenedione derivatives against Cryptococcus neoformans. The results showed a concentration-dependent inhibition of fungal growth with effective concentrations leading to over 70% inhibition at higher doses .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
9,10-Anthracenedione | Parent compound | Anticancer, antimicrobial |
1,5-Dihydroxyanthracene-9,10-dione | Lacks methoxy group | Reduced activity |
2-Hydroxy-1-methoxyanthracene-9,10-dione | Different hydroxyl positioning | Altered reactivity |
Properties
CAS No. |
157029-68-0 |
---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1,5-dihydroxy-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-20-10-6-5-8-12(15(10)19)14(18)7-3-2-4-9(16)11(7)13(8)17/h2-6,16,19H,1H3 |
InChI Key |
MLRVMLYPPNNGOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3O)O |
Origin of Product |
United States |
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